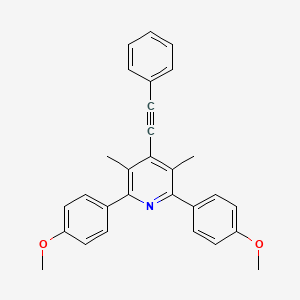
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide, also known as EIP or EIP-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EIP-1 is a synthetic compound that belongs to the class of thiophene carboxamides. Its chemical structure consists of a thiophene ring, a piperidine ring, and an isopropyl group.
Mecanismo De Acción
The exact mechanism of action of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 is not yet fully understood. However, it is believed to act through the modulation of several signaling pathways involved in inflammation and cancer progression. 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in macrophages and other immune cells. In addition, 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been shown to inhibit the growth and migration of cancer cells, including breast cancer and lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, there are also limitations to the use of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 in lab experiments. Its mechanism of action is not yet fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1. One potential area of study is the development of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 derivatives with improved potency and selectivity. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1. Additionally, further studies are needed to determine the safety and efficacy of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 in animal models and clinical trials.
Métodos De Síntesis
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with N-isopropyl-4-piperidone to yield the desired product, 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1.
Aplicaciones Científicas De Investigación
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In addition, 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been found to modulate the immune response and inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
5-ethyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-4-13-5-6-14(19-13)15(18)16-12-7-9-17(10-8-12)11(2)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXGVQCFYUHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4925629.png)
![N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4925632.png)

![2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B4925653.png)

![2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4925658.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)
![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)
![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)
![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)